1-(Methyl-d3)-5-nitro-1H-indole
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Overview
Description
1-(Methyl-d3)-5-nitro-1H-indole is a deuterated derivative of 5-nitroindole, where the methyl group at the 1-position is replaced with a trideuteromethyl group. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific studies, including metabolic and pharmacokinetic research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methyl-d3)-5-nitro-1H-indole typically involves the nitration of 1-(Methyl-d3)-indole. The process begins with the preparation of 1-(Methyl-d3)-indole, which can be synthesized by reacting indole with deuterated methyl iodide in the presence of a base. The nitration is then carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(Methyl-d3)-5-nitro-1H-indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Oxidation: The indole ring can be oxidized under strong oxidative conditions, leading to the formation of various oxidation products.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed:
Reduction: 1-(Methyl-d3)-5-amino-1H-indole.
Substitution: Various substituted indoles depending on the nucleophile used.
Oxidation: Oxidized indole derivatives.
Scientific Research Applications
1-(Methyl-d3)-5-nitro-1H-indole has several scientific research applications:
Chemistry: Used as a labeled compound in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the metabolic pathways of indole derivatives.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of indole-based drugs.
Industry: Applied in the development of new materials and chemical processes where isotopic labeling is beneficial.
Mechanism of Action
The mechanism of action of 1-(Methyl-d3)-5-nitro-1H-indole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The deuterated methyl group provides stability and allows for precise tracking in metabolic studies. The compound can affect enzymatic pathways and cellular processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
5-Nitroindole: The non-deuterated analog of 1-(Methyl-d3)-5-nitro-1H-indole.
1-Methyl-5-nitroindole: Similar structure but without deuterium labeling.
1-(Methyl-d3)-indole: Lacks the nitro group at the 5-position.
Uniqueness: this compound is unique due to its isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for detailed studies of metabolic pathways and reaction mechanisms, offering insights that are not possible with non-labeled compounds.
Properties
IUPAC Name |
5-nitro-1-(trideuteriomethyl)indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-10-5-4-7-6-8(11(12)13)2-3-9(7)10/h2-6H,1H3/i1D3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBQSCHRKSBGKV-FIBGUPNXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=CC2=C1C=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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